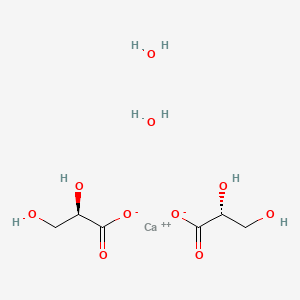

Glyceric acid calcium dihydrate, D-

Übersicht

Beschreibung

Glyceric acid calcium dihydrate, D-: is a chemical compound with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol . . This compound is a calcium salt of D-glyceric acid and is commonly used in various scientific and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Electrolyte for Electrocatalytic Oxidation: D-glyceric acid calcium dihydrate is used as an electrolyte in the electrocatalytic oxidation of glycerol.

Biology and Medicine:

Cytotoxicity Studies: It is used in the synthesis of compounds for evaluating cytotoxicity to human cells.

Mitochondrial Metabolism: D-glyceric acid has been shown to activate mitochondrial metabolism, making it useful in studies related to aging and metabolic diseases.

Industry:

Surfactant Production: It is used in the production of surfactants due to its surface tension-lowering properties.

Protective Solutes: Its derivatives are used as protective solutes in various industrial applications.

Wirkmechanismus

Target of Action

D-Glyceric acid calcium salt dihydrate is primarily used in studies investigating calcium ion signaling pathways and cellular metabolism . Calcium ions play essential roles as secondary messengers in intracellular signaling cascades, regulating various physiological processes such as muscle contraction, neurotransmitter release, and gene expression .

Mode of Action

As a calcium salt, D-Glyceric acid calcium salt dihydrate serves as a convenient source of calcium ions in experimental settings . It facilitates the investigation of calcium-mediated cellular responses and signaling mechanisms .

Biochemical Pathways

The compound is utilized in studies investigating calcium ion signaling pathways . These pathways are crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .

Result of Action

Researchers utilize this compound in cell culture studies to modulate intracellular calcium levels and explore the effects of calcium signaling on cellular functions . Additionally, it is employed in biochemical assays and enzyme kinetics studies to examine the influence of calcium ions on enzyme activity and substrate specificity .

Safety and Hazards

When handling D-Glyceric Acid Calcium Salt Dihydrate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Recent research has shown that D-Glyceric Acid can subtly activate cellular energy metabolism . This activation was observed at the whole-body level in both 4- and 21-day studies, and the effect of D-Glyceric Acid was well tolerated . The D-Glyceric Acid regimen may alleviate acute and chronic energy metabolic challenges in main organs like the liver, CNS, and skeletal muscles . Enhanced membrane integrity combined with lower systemic inflammation and activated metabolic flows by the D-Glyceric Acid regimen may be beneficial especially for the aging population .

Biochemische Analyse

Biochemical Properties

Glyceric Acid Calcium Dihydrate, D- serves as a convenient source of calcium ions in experimental settings, facilitating the investigation of calcium-mediated cellular responses and signaling mechanisms . It is also used as an electrolyte for electrocatalytic oxidation of glycerol .

Cellular Effects

As a calcium salt, Glyceric Acid Calcium Dihydrate, D- influences cell function by modulating intracellular calcium levels . Calcium ions play essential roles as secondary messengers in intracellular signaling cascades, regulating various physiological processes such as muscle contraction, neurotransmitter release, and gene expression .

Molecular Mechanism

The molecular mechanism of Glyceric Acid Calcium Dihydrate, D- involves its role as a calcium ion donor. The calcium ions can interact with various biomolecules, influencing enzyme activity and substrate specificity .

Temporal Effects in Laboratory Settings

Its role as a calcium ion donor suggests that it may have long-term effects on cellular function, particularly in calcium-dependent processes .

Metabolic Pathways

Glyceric Acid Calcium Dihydrate, D- is involved in the glycolysis pathway as an intermediate

Transport and Distribution

It is likely that it interacts with calcium transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

As a calcium ion donor, it is likely to be found in areas of the cell where calcium ions are stored or utilized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Enzymatic Production: One of the methods to synthesize D-glyceric acid involves the enzymatic conversion of L-tartrate using L-tartrate decarboxylase. This method provides high selectivity and yield.

Chemical Synthesis: Another method involves the oxidation of glycerol using specific catalysts and conditions to produce D-glyceric acid, which is then reacted with calcium salts to form the dihydrate.

Industrial Production Methods:

Microbial Production: Microorganisms such as Pseudomonas species can be used to convert L-tartrate into D-glyceric acid, which is then purified and reacted with calcium salts to produce the dihydrate form.

Chemical Oxidation: Industrial production often involves the oxidation of glycerol, followed by purification and reaction with calcium salts to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: D-glyceric acid can undergo oxidation reactions to form various derivatives.

Esterification: It can react with acyl chlorides to form diacylester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Esterification: Reagents such as palmitoyl chloride and linoleoyl chloride are used under controlled conditions.

Major Products:

Diacylester Derivatives: These are formed through esterification reactions and have applications in various fields.

Oxidized Products: Various oxidized forms of D-glyceric acid can be produced depending on the oxidizing agent used.

Vergleich Mit ähnlichen Verbindungen

D-Glyceric Acid Sodium Salt: Similar in structure but with sodium instead of calcium.

DL-Glyceric Acid Hemicalcium Salt Hydrate: A racemic mixture of D- and L-glyceric acid with calcium.

L-(−)-Glyceric Acid Hemicalcium Salt Monohydrate: The L-isomer of glyceric acid with calcium.

Uniqueness:

Selective Activation: D-glyceric acid calcium dihydrate specifically activates mitochondrial metabolism, which is not observed with all similar compounds.

High Selectivity in Reactions: It shows high selectivity in enzymatic and chemical reactions, making it a preferred choice in various applications.

Eigenschaften

IUPAC Name |

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEVQKKVYQHNFW-AKYROZSLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035987 | |

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6000-41-5 | |

| Record name | Glyceric acid calcium dihydrate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID CALCIUM DIHYDRATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

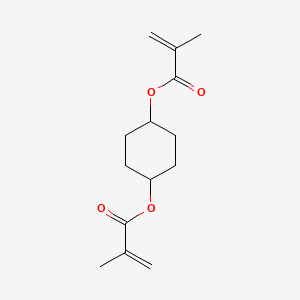

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)

![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)

![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)

![tert-Butyl [2-amino-2-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B1627698.png)

![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)